Scientific Field: Food Science and Perfumery
Summary of Application: Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Scientific Field: Dye and Pigment Industry
Summary of Application: Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .
Methods of Application: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Summary of Application: 7-Ethoxy-1-methyl-4, 9-dihydro-3H-pyrido[3, 4-b]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .
Results or Outcomes: Derivatives possessed considerable antiviral activity with IC50 ranged between 5 and 6 μg/ml and substantial therapeutic indices (TI) of 80 and 83 were recorded .
Scientific Field: Microbiology
Summary of Application: Indole is a signalling molecule produced both by bacteria and plants. In this context, its signalling role between microbes and in particular in the human gut is discussed .
N-Benzyl-1H-indole-3-ethylamine is a compound belonging to the indole family, characterized by its unique structure which features an indole core with a benzyl group attached to the nitrogen atom and an ethylamine group at the 3-position of the indole ring. This compound is notable for its diverse biological activities and potential applications in pharmaceuticals and research. The molecular formula of N-Benzyl-1H-indole-3-ethylamine is C17H18N2, and it has a molecular weight of 266.34 g/mol .
Reaction Type | Reagents Used |
---|---|
Oxidation | Potassium permanganate, chromium trioxide |
Reduction | Hydrogen gas, palladium catalyst |
Substitution | Halogens, sulfonyl chlorides |
N-Benzyl-1H-indole-3-ethylamine exhibits significant biological activity, particularly in modulating neurotransmission. Its mechanism of action likely involves interaction with serotonin receptors, which could influence mood and behavior, suggesting potential antidepressant effects. Additionally, compounds within the indole family are known for their roles in various biological processes, including anti-inflammatory and anticancer activities .
The synthesis of N-Benzyl-1H-indole-3-ethylamine can be accomplished through several methods:
N-Benzyl-1H-indole-3-ethylamine has several applications:
Studies on N-Benzyl-1H-indole-3-ethylamine have focused on its interactions with various biological targets. These studies reveal that this compound may modulate receptor activity, influencing neurotransmitter systems. The specificity of its interactions makes it valuable for understanding complex biochemical pathways and developing targeted therapies .
Several compounds share structural similarities with N-Benzyl-1H-indole-3-ethylamine:
Compound | Structure Description | Unique Features |
---|---|---|
Tryptamine | An indole derivative lacking the benzyl group | Simpler structure; primarily involved in neurotransmission |
Serotonin | A neurotransmitter with an indole core | Functions as a signaling molecule; different functional groups |
Indole-3-acetic acid | A plant hormone featuring an indole ring | Involved in plant growth regulation; lacks amine functionality |
N-Benzyl-1H-indole-3-ethylamine stands out due to its combination of both a benzyl group and an ethylamine group. This unique structural combination allows for specific interactions with biological targets that are not present in simpler indole derivatives. Its distinct properties make it a valuable compound for research and potential therapeutic applications .